

Dichloro(1-13C)acetic Acid: Solubility Profiling & Technical Handling Guide[1]

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Compound of Interest

Compound Name: *Dichloro(1-¹³C)acetic acid*

CAS No.: *173470-70-7*

Cat. No.: *B1429337*

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Executive Summary

Dichloro(1-13C)acetic acid (DCA-1-13C) is a high-value isotopic tracer used primarily in metabolic flux analysis (targeting the Pyruvate Dehydrogenase Complex) and as an internal standard in NMR spectroscopy.[1] While its biological utility lies in the specific carbon-13 label, its physicochemical behavior—specifically solubility—is governed by the bulk properties of the dichloroacetic acid moiety.

This guide provides a definitive solubility profile for DCA-1-13C, derived from validated physicochemical data of its natural abundance analogue.[1] It integrates these data with strict handling protocols required for expensive, isotopically labeled reagents to prevent label dilution and degradation.[1]

Physicochemical Architecture

To understand the solubility behavior of DCA-1-13C, one must analyze its molecular descriptors.[1] The substitution of

C with

C increases the molecular weight by approximately 1 Dalton but has a negligible effect on the electronic environment, dipole moment, or solvent-solute thermodynamics.[1] Therefore, solubility data for standard DCA is the scientifically accepted proxy for the labeled variant.[1]

Key Molecular Descriptors

Property	Value	Implication for Solvation
Molecular Formula	C	Amphiphilic character
	CH	
	Cl	
	O	
pKa	1.35 (Strong Organic Acid)	Ionizes readily in high-dielectric solvents (water, MeOH)
LogP (Octanol/Water)	0.92	Lipophilic enough for organic extraction; hydrophilic enough for aqueous miscibility
H-Bond Donors	1 (Carboxylic -OH)	Forms dimers in non-polar solvents
H-Bond Acceptors	2 (Carbonyl O, Hydroxyl O)	Excellent solubility in H-bond donating solvents

Solubility Data Matrix

DCA-1-13C exhibits miscibility with a wide range of polar and semi-polar organic solvents due to its ability to act as both a hydrogen bond donor and acceptor.[1]

Primary Solvent Compatibility Table

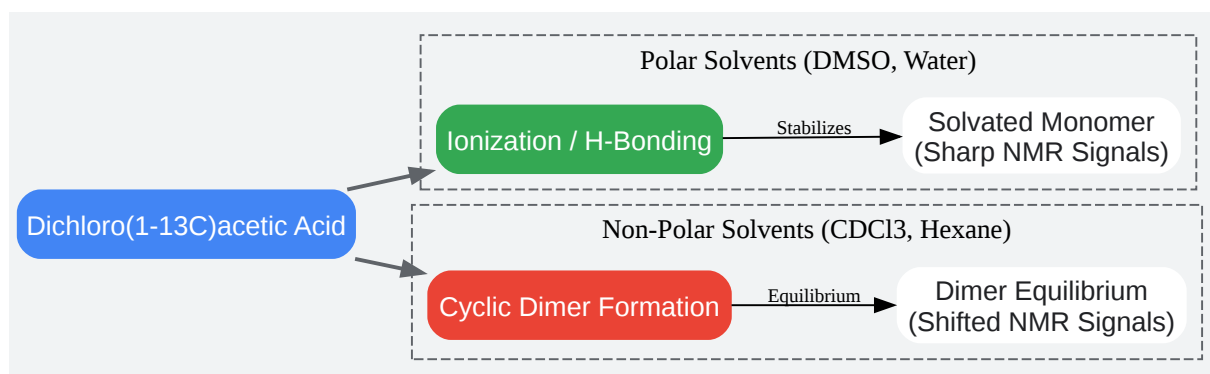
Data reflects saturation limits at 25°C. "Miscible" indicates the solute mixes in all proportions.[1]

Solvent Class	Solvent	Solubility Status	Mechanistic Insight
Protogenic Polar	Water (D O)	Miscible	Ionization dominates; forms stable anions. [1]
Methanol (-d)	Miscible	Strong H-bonding solvation shell.[1]	
Ethanol (-d)	Miscible	Ideal for preparing biological stock solutions.[1]	
Aprotic Polar	DMSO (-d)	Miscible	Strong dipole-dipole interactions; disrupts acid dimers.[1]
Acetone (-d)	Soluble (>500 mg/mL)	Carbonyl interactions stabilize the acid.[1]	
Acetonitrile (-d)	Soluble	Good for HPLC/LC- MS prep; avoids esterification risk.[1]	
Non-Polar / Halogenated	Chloroform (CDCl)	Soluble	DCA exists primarily as H-bonded cyclic dimers.[1]
Dichloromethane	Soluble	Common extraction solvent.[1]	
Diethyl Ether	Miscible	High solubility due to ether oxygen basicity accepting H-bonds.[1]	
Hydrocarbons	Hexane/Heptane	Slightly Soluble	Phase separation likely at high concentrations.[1]

Critical Note on Stability: While soluble in alcohols (methanol/ethanol), DCA is a strong acid and can catalyze its own esterification over time (Fisher Esterification).[1] Always prepare alcoholic solutions fresh or store at -20°C to prevent the formation of Methyl Dichloro(1-13C)acetate, which alters the NMR signal and metabolic pathway.[1]

Solvation Mechanisms & Interactions

The following diagram illustrates how DCA-1-13C interacts differently depending on the solvent environment. Understanding this is crucial for interpreting NMR shifts, as the solvent shell affects the chemical shift of the carbonyl carbon.



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Figure 1: Solvation mechanisms affecting DCA-1-13C structural state. In polar solvents, it exists as a solvated monomer/ion; in non-polar solvents, it forms cyclic dimers.[1]

Technical Handling Protocol (Standard Preparation)

Handling

C-labeled compounds requires protocols that minimize loss (due to high cost) and prevent contamination (hygroscopicity).[1]

Equipment Prerequisites

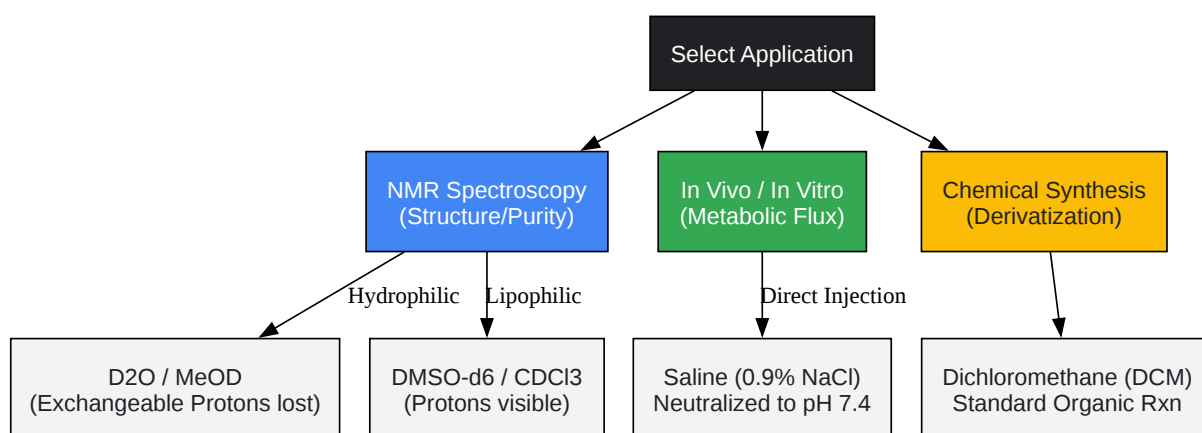
- Environment: Glove box or desiccated glove bag (Recommended).
- Weighing: 5-digit analytical balance (0.01 mg resolution).
- Vessels: Amber glass vials with PTFE-lined caps (DCA is photosensitive and corrosive to plastics).[1]

Step-by-Step Workflow

- Equilibration: Allow the DCA-1-13C ampoule to reach room temperature before opening to prevent condensation of atmospheric moisture, which is critical as DCA is hygroscopic.[1]
- Primary Weighing (Difference Method):
 - Tare the balance with the receiving vial (containing solvent if volumetric accuracy is secondary, or empty if gravimetric).[1]
 - Using a glass Pasteur pipette (avoid plastic tips), transfer the required volume.[1]
 - Note: DCA is a liquid at RT (MP ~13°C).[1][2] If solid, gently warm in hands.[1]
- Dissolution:
 - Add the chosen solvent (e.g., DMSO-d6 or D2O).[1]
 - Vortex for 10 seconds. DCA dissolves rapidly; sonication is rarely needed.[1]
- Neutralization (For Biological Assays):
 - DCA is highly acidic (pH ~1.5 in water).[1] For cell culture, neutralize with 1N NaOH or NaHCO₃ to pH 7.4 immediately before use to create Sodium Dichloro(1-13C)acetate.[1]
 - Warning: Exothermic reaction.[1] Add base slowly and on ice.

Application Decision Matrix

Select the solvent system based on the analytical end-point.



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Figure 2: Solvent selection decision tree based on downstream analytical requirements.[1]

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